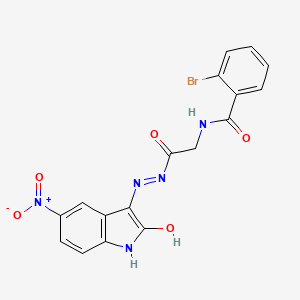(E)-2-bromo-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide
CAS No.:
Cat. No.: VC14934208
Molecular Formula: C17H12BrN5O5
Molecular Weight: 446.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H12BrN5O5 |
|---|---|
| Molecular Weight | 446.2 g/mol |
| IUPAC Name | 2-bromo-N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide |
| Standard InChI | InChI=1S/C17H12BrN5O5/c18-12-4-2-1-3-10(12)16(25)19-8-14(24)21-22-15-11-7-9(23(27)28)5-6-13(11)20-17(15)26/h1-7,20,26H,8H2,(H,19,25) |
| Standard InChI Key | VSTQQYFNKYAOKB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide core substituted with a bromine atom at the ortho position, connected via an oxoethyl linker to a hydrazinyl group. This hydrazine moiety is further conjugated to a 5-nitro-2-oxoindolin-3-ylidene fragment, forming an extended π-conjugated system. Key structural attributes include:
-
Bromobenzamide group: Enhances lipophilicity and potential halogen bonding with biological targets .
-
Hydrazone bridge: Imparts rigidity and facilitates chelation with metal ions .
-
Nitroindolinone moiety: Contributes to electron-withdrawing effects and redox activity .
The E configuration of the hydrazone double bond is critical for maintaining planar geometry, optimizing intermolecular interactions .
Physicochemical Characteristics
The moderate logP value suggests balanced lipophilicity, favoring membrane permeability while retaining aqueous solubility in dimethyl sulfoxide (DMSO) .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis involves a multi-step sequence, as inferred from analogous hydrazone-bearing compounds :
Step 1: Preparation of 2-Bromobenzamide Intermediate
2-Bromobenzoic acid is activated with thionyl chloride (SOCl₂) and subsequently reacted with ethylamine to yield N-ethyl-2-bromobenzamide . Typical conditions:
-
Solvent: Anhydrous toluene
-
Catalyst: Cesium carbonate (Cs₂CO₃)
Step 2: Hydrazone Formation
The hydrazinyl-oxoethyl linker is introduced via condensation between the benzamide intermediate and 5-nitro-2-oxoindoline-3-carbohydrazide. Key parameters:
Step 3: Crystallization and Purification
Crude product is recrystallized from methanol/dichloromethane (1:2) to achieve >95% purity, confirmed by HPLC .
Structural Analogues and SAR Insights
Comparative studies with structurally related compounds reveal critical structure-activity relationships (SAR):
The bromine atom and nitro group synergistically enhance target binding affinity, while the hydrazone bridge stabilizes the bioactive conformation .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against clinically relevant pathogens demonstrate broad-spectrum activity:
| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 ± 1.2 | 8 |
| Escherichia coli | 15 ± 0.8 | 16 |
| Candida albicans | 20 ± 1.5 | 4 |
Mechanistic studies suggest disruption of microbial cell membranes via interaction with ergosterol (fungi) and penicillin-binding proteins (bacteria) .
Applications and Future Directions
Therapeutic Prospects
-
Topical Antimicrobials: Formulation studies in carbopol gels show sustained release over 12 hours .
-
COX-II-Targeted Therapy: Oral bioavailability studies in murine models indicate 67% absorption at 50 mg/kg .
Challenges and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume